![molecular formula C10H16N4O B2770532 (1-Ethylpyrazol-4-yl)-piperazin-1-ylmethanone CAS No. 1556654-14-8](/img/structure/B2770532.png)
(1-Ethylpyrazol-4-yl)-piperazin-1-ylmethanone
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Description
Pyrazole derivatives, such as 1-Methylpyrazol-4-yl and 1-Ethylpyrazol-4-yl, are organic compounds that contain a five-membered ring structure with two nitrogen atoms . They are known for their diverse pharmacological effects .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of hydrazine with diketones or ketoesters . The specific synthesis process for “(1-Ethylpyrazol-4-yl)-piperazin-1-ylmethanone” is not available in the literature I have access to.Molecular Structure Analysis
The molecular structure of pyrazole derivatives typically includes a five-membered ring with two nitrogen atoms . The specific molecular structure of “(1-Ethylpyrazol-4-yl)-piperazin-1-ylmethanone” is not available in the literature I have access to.Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including substitutions and additions . The specific chemical reactions of “(1-Ethylpyrazol-4-yl)-piperazin-1-ylmethanone” are not available in the literature I have access to.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. Pyrazole derivatives, for example, are typically solid at room temperature and have varying solubilities in water . The specific physical and chemical properties of “(1-Ethylpyrazol-4-yl)-piperazin-1-ylmethanone” are not available in the literature I have access to.Future Directions
properties
IUPAC Name |
(1-ethylpyrazol-4-yl)-piperazin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c1-2-14-8-9(7-12-14)10(15)13-5-3-11-4-6-13/h7-8,11H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTMTKFKGWGQFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C(=O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-ethyl-1H-pyrazol-4-yl)(piperazin-1-yl)methanone |
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